N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide can be synthesized via the reaction of cyclohexanecarboxylic acid with 2-amino-5,6-dimethylbenzothiazole. [] This reaction typically involves the use of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), in conjunction with a base, such as triethylamine or diisopropylethylamine, to facilitate the formation of the amide bond.
N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide has shown potential as a cytotoxic agent against several cancer cell lines, including A549 (lung adenocarcinoma), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). [] Further research is needed to explore its potential as an anticancer therapeutic and determine its efficacy and safety profile in preclinical and clinical settings.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4